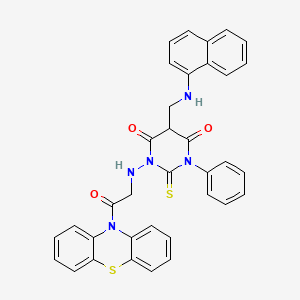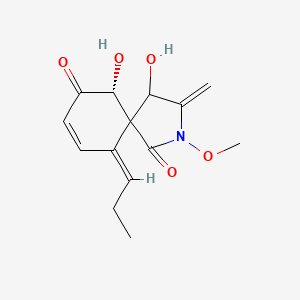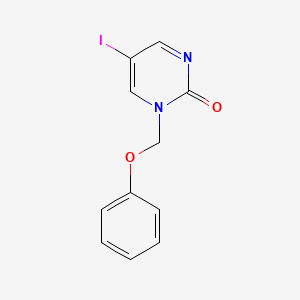
5-Iodo-1-(phenoxymethyl)pyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-1-(phenoxymethyl)pyrimidin-2(1H)-one is a chemical compound that belongs to the class of pyrimidinones This compound is characterized by the presence of an iodine atom at the 5-position, a phenoxymethyl group at the 1-position, and a pyrimidinone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-(phenoxymethyl)pyrimidin-2(1H)-one typically involves the iodination of a pyrimidinone precursor. One common method is the reaction of 1-(phenoxymethyl)pyrimidin-2(1H)-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-1-(phenoxymethyl)pyrimidin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrimidinone core can be reduced to form dihydropyrimidinones.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Formation of 5-substituted pyrimidinones.
Oxidation Reactions: Formation of phenoxymethyl aldehydes or carboxylic acids.
Reduction Reactions: Formation of dihydropyrimidinones.
Applications De Recherche Scientifique
5-Iodo-1-(phenoxymethyl)pyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-2-amine
- 5-Bromo-1-(phenoxymethyl)pyrimidin-2(1H)-one
- 5-Fluoro-1-(phenoxymethyl)pyrimidin-2(1H)-one
Uniqueness
5-Iodo-1-(phenoxymethyl)pyrimidin-2(1H)-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs
Propriétés
| 116392-90-6 | |
Formule moléculaire |
C11H9IN2O2 |
Poids moléculaire |
328.11 g/mol |
Nom IUPAC |
5-iodo-1-(phenoxymethyl)pyrimidin-2-one |
InChI |
InChI=1S/C11H9IN2O2/c12-9-6-13-11(15)14(7-9)8-16-10-4-2-1-3-5-10/h1-7H,8H2 |
Clé InChI |
QVBOQYIHKBZXEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCN2C=C(C=NC2=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



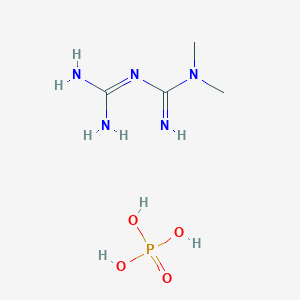
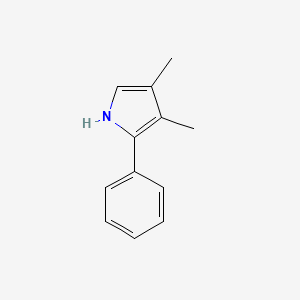
![N-Acetyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B14286813.png)
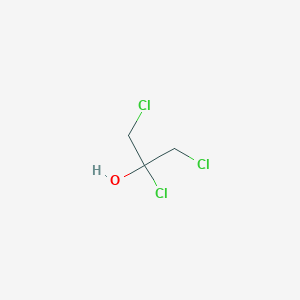
![Phosphine, [bis(trimethylsilyl)methylene]-](/img/structure/B14286829.png)
